(Formyloxy)(trimethyl)stannane

Description

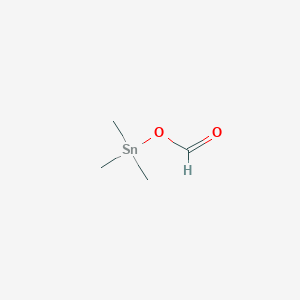

(Formyloxy)(trimethyl)stannane is an organotin compound with the molecular formula C₄H₁₀O₂Sn, structurally characterized by a trimethyltin group bonded to a formyloxy (OCHO) moiety. This compound is synthesized via formylation reactions, as demonstrated in the preparation of stannane intermediates for dye-sensitized solar cells (DSSCs) . Its key feature is the electrophilic formyloxy group, which participates in cross-coupling reactions such as the Stille coupling, enabling applications in organic electronics and photovoltaics . The compound’s ¹H NMR spectrum shows a distinct singlet at δ 8.18 for the formyl proton, a hallmark of its structure .

Properties

CAS No. |

13241-53-7 |

|---|---|

Molecular Formula |

C4H10O2Sn |

Molecular Weight |

208.83 g/mol |

IUPAC Name |

trimethylstannyl formate |

InChI |

InChI=1S/CH2O2.3CH3.Sn/c2-1-3;;;;/h1H,(H,2,3);3*1H3;/q;;;;+1/p-1 |

InChI Key |

WKBCVTAHVSSVAU-UHFFFAOYSA-M |

Canonical SMILES |

C[Sn](C)(C)OC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Formyloxy)(trimethyl)stannane can be synthesized through various methods. One common approach involves the reaction of trimethyltin chloride with formic acid. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: (Formyloxy)(trimethyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

(Formyloxy)(trimethyl)stannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is utilized in the production of materials with specific properties, such as catalysts and stabilizers

Mechanism of Action

The mechanism of action of (Formyloxy)(trimethyl)stannane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of tin and other elements involved .

Comparison with Similar Compounds

Key Observations:

Reactivity :

- The trimethyl group in this compound reduces steric hindrance, enabling faster reaction kinetics in cross-couplings compared to bulkier tributyl or triphenyl derivatives .

- Formyloxy groups are more electrophilic than acetyloxy groups, favoring nucleophilic substitutions in DSSC sensitizer synthesis .

Stability :

- Triphenylstannanes (e.g., (acetyloxy)triphenylstannane) exhibit higher thermal stability due to aromatic conjugation, but their environmental persistence raises regulatory concerns .

- Tributyltin compounds face strict usage restrictions under the Stockholm Convention due to bioaccumulation .

Applications :

- This compound’s role in photovoltaic dyes (e.g., TTZ6) highlights its niche in renewable energy .

- Acetyloxy derivatives dominate agrochemical applications, whereas dibutyl analogs are explored for polymer modifications .

Research Findings

- Synthetic Utility : this compound is pivotal in one-pot syntheses of DSSC dyes, where selective deprotection of the formyl group preserves the Sn–C bond .

- Chemoselectivity : Formyloxy groups exhibit superior reactivity over methoxy or methyl groups in tin-mediated reactions, as demonstrated in mechanistic studies of silicon analogs .

- Environmental Impact : Tributyltin derivatives are phased out in industrial settings due to ecotoxicity, shifting focus toward less persistent trimethyl variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.